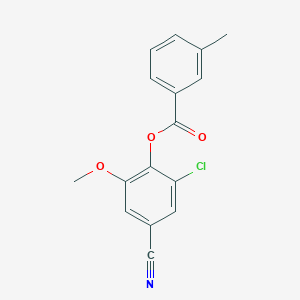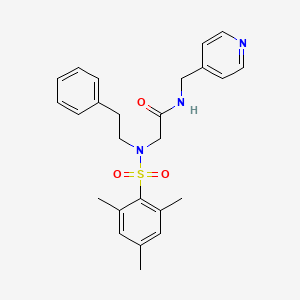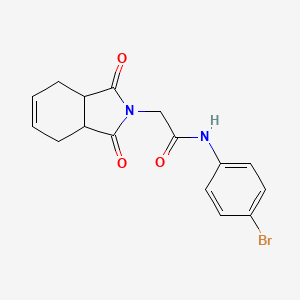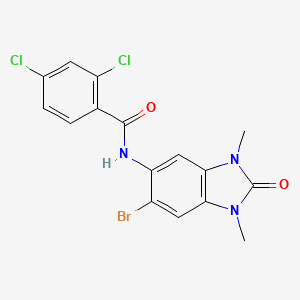![molecular formula C21H26O4 B4199531 4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4199531.png)
4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde
Overview
Description
4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ether linkage between two aromatic rings, with additional functional groups such as a sec-butyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach is the electrophilic aromatic substitution reaction, where the aromatic ring undergoes substitution with an electrophile. The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-purity reagents to minimize impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzoic acid.
Reduction: 4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzaldehyde
- 4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene
Uniqueness
4-[2-(4-Butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-4-16(3)18-7-9-19(10-8-18)24-12-13-25-20-11-6-17(15-22)14-21(20)23-5-2/h6-11,14-16H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZVBGVDTXIRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-INDOL-3-YL)-2-{[4-PHENYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B4199462.png)

![5-{[(4-isopropylphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4199480.png)
![N-(2-methylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4199489.png)
![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B4199491.png)

![(2-Ethylpiperidin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B4199506.png)

![N-{4-[(2,6-DIMETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(MORPHOLINE-4-CARBONYL)BENZAMIDE](/img/structure/B4199517.png)
![N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B4199535.png)
![6-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B4199549.png)
![N-{3,5-bis[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4199553.png)

